molecular formula C8H15Cl2N3 B3095364 {[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride CAS No. 1262771-67-4

{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride

Cat. No. B3095364
CAS RN: 1262771-67-4
M. Wt: 224.13
InChI Key: JBHAISCTHAMDLK-UHFFFAOYSA-N
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Description

“{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride” is a chemical compound with the empirical formula C8H15Cl2N3 . It has a molecular weight of 224.13 . The compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string for this compound is NCC1(CN2N=CC=C2)CC1.[H]Cl.[H]Cl . This indicates that the compound contains a pyrazole ring (N2N=CC=C2) attached to a cyclopropyl group (CC1CC1) through a methylene bridge (CH2). Two chloride ions are also associated with the molecule .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C8H15Cl2N3 and it has a molecular weight of 224.13 .

Scientific Research Applications

Safety and Hazards

Sigma-Aldrich, a supplier of the compound, states that they sell the product “as-is” and make no representation or warranty with respect to the product . Therefore, users should assume responsibility to confirm the product’s identity and/or purity .

Mechanism of Action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with pyrazole derivatives , it is likely that this compound could influence multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives , it is likely that this compound could have diverse molecular and cellular effects.

properties

IUPAC Name

[1-(pyrazol-1-ylmethyl)cyclopropyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-6-8(2-3-8)7-11-5-1-4-10-11;;/h1,4-5H,2-3,6-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHAISCTHAMDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CN2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride
Reactant of Route 3
{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride
Reactant of Route 4
{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride
Reactant of Route 5
{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride
Reactant of Route 6
{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride

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